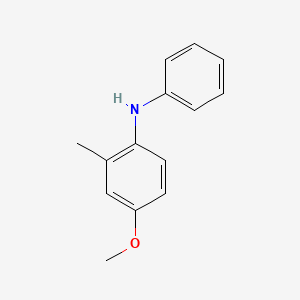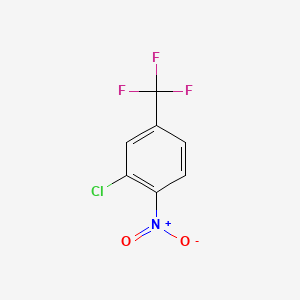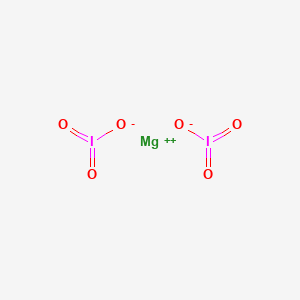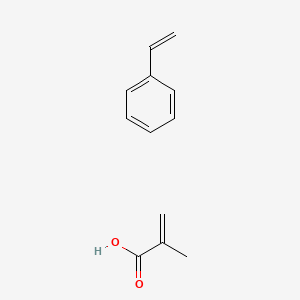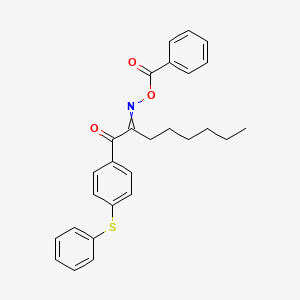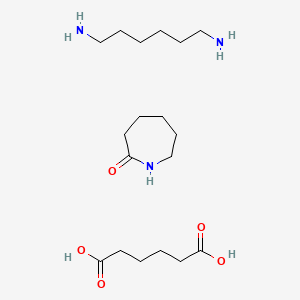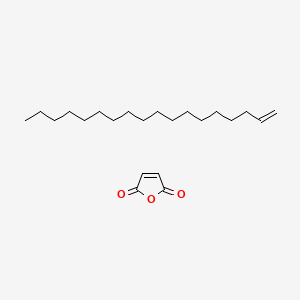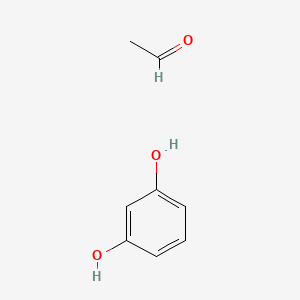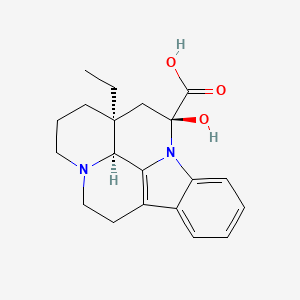
Hafnium;2,2,6,6-tetramethylheptane-3,5-dione
Overview
Description
Hafnium;2,2,6,6-tetramethylheptane-3,5-dione: This compound is of significant interest due to its stability and utility in various chemical processes, particularly in the formation of stable complexes with metal ions .
Mechanism of Action
Target of Action
Hafnium;2,2,6,6-tetramethylheptane-3,5-dione is a stable, anhydrous reagent . It acts as an air-stable ligand for metal catalysts . This compound is primarily targeted towards metal ions, forming stable complexes with them .
Mode of Action
The mode of action of this compound involves its interaction with metal ions. It undergoes O-additions and C-additions . In various reactions, it acts as an air-stable ligand for metal catalysts . The compound’s structure allows it to form stable complexes with metal ions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving metal ions. The compound’s ability to form stable complexes with metal ions can influence various biochemical reactions where these ions play a crucial role .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ions it interacts with and the biochemical pathways these ions are involved in. By forming stable complexes with metal ions, it can potentially influence the function of these ions in various biochemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other competing ligands in the environment could potentially affect the compound’s ability to form complexes with metal ions. Additionally, factors such as temperature and pH could also influence the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of 3,3-dimethyl-2-butanone with methyl trimethylacetate in the presence of sodium hydride as a base. The reaction is carried out in tetrahydrofuran (THF) under reflux conditions for 48 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reagents are of analytical grade, and solvents like THF, hexane, and heptane are distilled over sodium to ensure purity .
Chemical Reactions Analysis
Types of Reactions: Hafnium;2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Substitution: It can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of other ligands in a solvent like THF or ethanol.
Major Products: The major products formed depend on the specific reaction conditions but often include various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a bidentate ligand to form stable complexes with lanthanide ions. It is also employed in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complexes .
Biology and Medicine: While specific biological and medicinal applications are less common, the compound’s stability and reactivity make it a candidate for further research in these fields.
Industry: Industrially, it serves as an air-stable ligand for metal catalysts and as a substrate for heterocycles. It is also used in the synthesis of orange-emitting iridium (III) complexes .
Comparison with Similar Compounds
- Hexafluoroacetylacetone
- 1,3-Diphenyl-1,3-propanedione
- 3,5-Heptanedione
- Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Uniqueness: Hafnium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its high stability and ability to form stable complexes with a variety of metal ions. This makes it particularly useful in catalytic applications and in the synthesis of complex organic molecules .
Properties
IUPAC Name |
hafnium;2,2,6,6-tetramethylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H20O2.Hf/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H2,1-6H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOVRVQNKGJZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Hf] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80HfO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63370-90-1 | |
| Record name | NSC174885 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


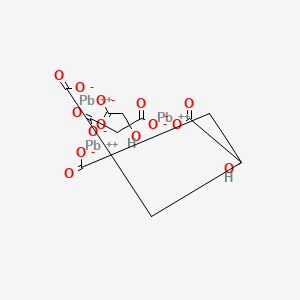
![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, butyl ester](/img/structure/B1584669.png)
